1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene
Description
Properties
CAS No. |
729613-25-6 |
|---|---|
Molecular Formula |
C11H10BrF |
Molecular Weight |
241.10 g/mol |
IUPAC Name |
4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H10BrF/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
InChI Key |
LLVYMGVIKZVBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C(F)Br)C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Tetralone Intermediate
The synthesis begins with the preparation of 1-tetralone, a key intermediate for subsequent functionalization. The Friedel-Crafts acylation of naphthalene derivatives with acetyl chloride in the presence of AlCl₃ yields 1-tetralone. For example:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt, 18 h | 75–85% |
Corey-Fuchs Dibromination
The ketone group of 1-tetralone is converted to a 1,1-dibromoalkene via the Corey-Fuchs reaction. Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane facilitates this transformation:
$$
\text{1-Tetralone} \xrightarrow[\text{PPh}3, \text{CBr}4]{\text{CH}2\text{Cl}2, \, 0^\circ\text{C} \rightarrow \text{rt}} \text{1,1-Dibromo-1,2,3,4-tetrahydronaphthalene}
$$
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Dibromination | CBr₄, PPh₃, CH₂Cl₂, 0°C → rt, 12 h | 60–70% |
Halogen Exchange: Bromine to Fluorine
Selective substitution of one bromine atom with fluorine is achieved using silver(I) fluoride (AgF) in anhydrous tetrahydrofuran (THF). This method leverages the softer nucleophilicity of AgF compared to harder fluoride sources like KF:
$$
\text{1,1-Dibromo-derivative} \xrightarrow[\text{AgF}]{\text{THF}, \, 60^\circ\text{C}, \, 24\,h} \text{1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene}
$$
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | AgF, THF, 60°C, 24 h | 40–50% |
Challenges : Competing elimination or over-fluorination may occur, necessitating careful stoichiometric control.
Wittig Reaction with Dihalo-Substituted Reagents
Preparation of Bromo-Fluoro Ylide
A customized Wittig reagent is synthesized by reacting bromo(fluoro)methyltriphenylphosphonium bromide with n-butyllithium (n-BuLi) in THF at −78°C:
$$
\text{Ph}_3\text{P=CHBrF} \xrightarrow[\text{n-BuLi}]{\text{THF}, \, -78^\circ\text{C}} \text{Reactive ylide}
$$
Coupling with 1-Tetralone
The ylide reacts with 1-tetralone to form the target compound via a [2+2] cycloaddition followed by elimination:
$$
\text{1-Tetralone} + \text{Ph}_3\text{P=CHBrF} \xrightarrow{\text{THF}, \, \text{rt}, \, 6\,h} \text{this compound}
$$
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Wittig Reaction | Custom ylide, THF, rt, 6 h | 55–65% |
Electrophilic Halogenation of Preformed Methylidene
Synthesis of 1-Methylidene-1,2,3,4-tetrahydronaphthalene
1-Methylidene-tetrahydronaphthalene is prepared via dehydration of 1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene using p-toluenesulfonic acid (p-TsOH) in toluene:
$$
\text{1-(Hydroxymethyl)-derivative} \xrightarrow[\text{p-TsOH}]{\text{Toluene}, \, \Delta, \, 2\,h} \text{1-Methylidene-tetrahydronaphthalene}
$$
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Dehydration | p-TsOH, toluene, reflux, 2 h | 80–85% |
Sequential Bromination and Fluorination
Electrophilic bromination using N-bromosuccinimide (NBS) followed by fluorination with Selectfluor® achieves geminal dihalogenation:
$$
\text{1-Methylidene-derivative} \xrightarrow[\text{NBS}]{\text{CCl}_4, \, \text{light}, \, 0^\circ\text{C}} \text{1-Bromo-derivative} \xrightarrow[\text{Selectfluor®}]{\text{MeCN}, \, 50^\circ\text{C}} \text{Target compound}
$$
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, light, 0°C, 1 h | 70% | |
| Fluorination | Selectfluor®, MeCN, 50°C, 12 h | 30–40% |
Limitation : Low regioselectivity and competing side reactions reduce efficiency.
Catalytic Cross-Coupling Approaches
Suzuki-Miyaura Coupling with Dihalo Reagents
A palladium-catalyzed coupling between 1-boronic acid-tetrahydronaphthalene and dibromofluoroethylene introduces both halogens:
$$
\text{1-Boronic acid-derivative} + \text{BrF=C=CH}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}_3, \, \text{dioxane}, \, 90^\circ\text{C}} \text{Target compound}
$$
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C, 12 h | 50–60% |
Note : Limited by the availability of dibromofluoroethylene precursors.
Chemical Reactions Analysis
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Applications in Medicinal Chemistry
- Pharmacological Potential : Compounds related to tetrahydronaphthalene derivatives have been investigated for their activity as serotonin receptor modulators. For instance, certain derivatives exhibit antagonistic properties against the 5-hydroxytryptamine receptors, which are crucial in treating mood disorders and anxiety .
- Synthesis of Bioactive Compounds : The compound can serve as a precursor for synthesizing various bioactive molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups that enhance biological activity .
- Case Study : A study demonstrated the synthesis of piperidyl-substituted tetrahydronaphthalene derivatives that showed promising results as potential therapeutic agents targeting neurological disorders .
Applications in Organic Synthesis
- Reagent in Organic Reactions : The bromine substituent in 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene makes it an effective reagent for various organic transformations, including cross-coupling reactions and electrophilic aromatic substitutions .
- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic pathways to construct complex organic molecules. Its ability to participate in reactions such as the formation of carbon-carbon bonds is valuable in synthetic organic chemistry .
- Data Table of Synthetic Reactions :
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Room temperature | 85 | |
| Cross-coupling with aryl halides | Pd-catalyzed reaction | 75 | |
| Electrophilic substitution | Aqueous conditions | 90 |
Applications in Materials Science
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique structure may contribute to the development of new materials with specific functionalities .
- Case Study on Polymer Composites : Research has shown that incorporating tetrahydronaphthalene derivatives into polymer blends improves their mechanical properties significantly due to enhanced interfacial adhesion between the polymer and filler materials .
Mechanism of Action
The mechanism by which 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily through its interaction with biological molecules. The presence of halogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors associated with cell signaling.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene and related halogenated tetrahydronaphthalenes:
*Hypothetical molecular weight calculated based on formula.
Key Observations :
- Positional Isomerism : Bromine placement (e.g., 1- vs. 5-position) alters reactivity and regioselectivity in reactions like bromination or substitution .
- Steric Considerations : Methyl groups in 6-bromo-1,1,4,4-tetramethyl analog introduce steric hindrance, reducing reactivity compared to unsubstituted analogs.
Biological Activity
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene is a halogenated hydrocarbon that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a tetrahydronaphthalene ring system with both bromine and fluorine substituents, which may influence its reactivity and interactions with biological systems.
The molecular formula for this compound is , with a molecular weight of 241.10 g/mol. Its IUPAC name is 4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene. The compound's structure allows for various chemical reactions including substitution and oxidation, which can lead to the formation of derivatives with potentially enhanced biological activities.
| Property | Value |
|---|---|
| CAS No. | 729613-25-6 |
| Molecular Formula | C11H10BrF |
| Molecular Weight | 241.10 g/mol |
| IUPAC Name | 4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene |
| InChI | InChI=1S/C11H10BrF/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in pharmacology and biochemistry. The presence of halogen atoms in its structure may enhance its interaction with biological targets such as enzymes and receptors.
The compound's mechanism of action is primarily based on its ability to interact with various biological molecules. Halogenated compounds often exhibit strong binding affinities to enzymes and receptors due to their electronegative halogen atoms. This can lead to inhibition or modulation of enzymatic activity or receptor signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities associated with halogenated hydrocarbons similar to this compound:
- Antimicrobial Activity : Research has indicated that halogenated compounds can possess significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives of halogenated naphthalenes have been investigated for their anticancer potential. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies.
- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that halogenated naphthalenes can act as potent inhibitors for certain metabolic enzymes. This inhibition can lead to altered metabolic pathways in cells.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
